molecular formula C15H13Cl2NO4S B2612908 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952930-90-4

4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2612908
CAS No.: 952930-90-4
M. Wt: 374.23
InChI Key: QAZNMAKWNHTODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid is a substituted benzoic acid derivative featuring a 2,6-dichlorobenzyl group attached via a methylsulfonylamino linker to the para-position of the benzoic acid core.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(9-12-13(16)3-2-4-14(12)17)11-7-5-10(6-8-11)15(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZNMAKWNHTODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=C(C=CC=C1Cl)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with methylsulfonyl chloride in the presence of a base, followed by the reaction with 4-aminobenzoic acid . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity : Compounds structurally related to 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against human cancer cell lines, including those associated with breast and colon cancers . The mechanism often involves inducing apoptosis in cancer cells, making this class of compounds promising candidates for further development.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, reactions involving amines and benzoic acid derivatives can yield sulfonamide compounds with desired biological properties. The versatility in synthesis allows for the modification of side chains to enhance efficacy or reduce toxicity .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that specific modifications to the benzene ring can significantly enhance activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .
  • Antitumor Screening :
    Another research focused on a series of sulfonamide derivatives, including those similar to this compound, demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in determining biological activity .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAntitumor ActivityNotes
This compoundModerateHighPotential for further development
4-Chloro-2-arylmethylthio-sulfonamideHighModerateEffective against multiple pathogens
Benzodioxane-sulfonamide derivativesLowHighPromising for specific cancer types

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid, enabling comparative analysis of their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
This compound Benzoic acid Methylsulfonylamino, 2,6-dichlorobenzyl C₁₅H₁₂Cl₂N₂O₄S 393.23
KC159 1,3,4-Thiadiazole-benzoic acid (2,6-Dichlorobenzyl)thio C₁₆H₁₀Cl₂N₂O₂S₂ 397.29
KC161 1,3,4-Thiadiazole-benzamide (2,6-Dichlorobenzyl)thio, benzamide C₁₅H₁₁Cl₂N₃O₂S 368.23
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Alkynyl amino acid 2,6-Dichlorobenzyl, terminal alkyne C₁₂H₁₁Cl₂NO₂ 280.13
Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate Benzoate ester Thioacetyl, 2,6-dichlorobenzyl C₁₇H₁₅Cl₂NO₃S 384.27
Key Observations :
  • Sulfur-containing linkers: KC159 and KC161 feature a thioether (-S-) group, whereas this compound contains a sulfonamide (-SO₂-) linker. The sulfonamide group increases polarity and metabolic stability compared to thioethers .
  • Chlorine substitution : The 2,6-dichlorobenzyl group is shared across all compounds. In contrast, analogs with 2,4-dichloro substitution (e.g., ) exhibit reduced collagenase inhibition (IC₅₀ = 1.48 mM vs. 1.31 mM for 2,6-substituted analogs), suggesting steric and electronic preferences in target binding .
Key Observations :
  • Collagenase inhibition: The 2,6-dichlorobenzyl group in (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid enhances binding affinity (ΔG = -6.5 kcal/mol) compared to 2,4-substituted analogs, likely due to optimized π-π stacking with Tyr201 .
  • Agonist activity : KC159, a thiadiazole derivative, demonstrates PIEZO1 agonism, suggesting that sulfur-containing heterocycles may modulate ion channel activity .

Biological Activity

4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid, with the CAS number 952930-90-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and research findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae100 µg/mL
Bacillus subtilis25 µg/mL
Candida albicans125 µg/mL

These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies revealed that it induced apoptosis in certain cancer cells, demonstrating potential as an anticancer agent. The cytotoxicity was assessed using various concentrations, with notable effects observed at concentrations above 10 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has shown promise in modulating inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in cell-based assays, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of several benzoic acid derivatives, including our compound of interest. The research highlighted its effectiveness against resistant bacterial strains and its lower toxicity compared to other compounds .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cell growth inhibition at specific concentrations .
  • In Silico Studies : Computational models have been used to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with enzymes involved in inflammation and cancer progression .

Q & A

Q. What are the common synthetic routes for 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid?

The synthesis typically involves multi-step reactions, starting with Williamson ether synthesis between 2,6-dichlorobenzyl bromide and hydroxybenzoate derivatives. Subsequent hydrolysis of the ester intermediate (e.g., using KOH in ethanol) yields the benzoic acid core, followed by sulfonamide coupling. For example, coupling methyl 3-amino-4-methylbenzoate with 3-(2,6-dichlorobenzyloxy)benzoic acid via amide bond formation has been reported . Post-synthetic modifications, such as methylsulfonyl group introduction, require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Post-synthesis characterization involves:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and confirm the absence of unreacted intermediates.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection to assess purity (>95% is standard for biological assays).
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, particularly if polymorphism is suspected .

Advanced Research Questions

Q. How does the position of chlorine substituents on the benzyl group influence biological activity?

Comparative studies on dichlorobenzyl derivatives show that 2,6-dichloro substitution (vs. 2,4-) enhances steric hindrance and π-π interactions with target proteins. For example, collagenase inhibition assays revealed IC₅₀ values of 1.31 mM for 2,6-dichloro derivatives compared to 1.48 mM for 2,4-dichloro analogs. Docking analysis (e.g., AutoDock Vina) demonstrated tighter binding (ΔG = -6.5 kcal/mol) due to hydrogen bonding with Gln215 (1.961 Å) and π-π stacking with Tyr201 (4.249 Å) .

Q. What computational methods are used to predict binding affinity and optimize molecular interactions?

  • Molecular docking (e.g., Schrödinger Suite, AutoDock) identifies key binding poses and interaction energies. For instance, Gibbs free energy calculations correlate with experimental IC₅₀ values .
  • Molecular dynamics simulations (e.g., GROMACS) assess ligand stability in binding pockets over time.
  • QSAR models prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters to refine activity .

Q. How can researchers address polymorphism during crystallization, and what analytical tools are critical?

Polymorphism screening involves:

  • Solvent recrystallization (e.g., using ethanol, DMSO, or acetonitrile) to isolate different crystal forms.
  • DSC/TGA to map thermal stability and phase transitions.
  • PXRD to distinguish between amorphous and crystalline phases. For example, 2-((2,6-dichlorophenyl)amino)benzoic acid exhibits distinct cocrystal salt forms under varying pH conditions .

Q. What strategies improve synthetic yield and purity for large-scale research applications?

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 1h) and improves regioselectivity.
  • Column chromatography (silica gel, gradient elution) removes byproducts like unreacted dichlorobenzyl bromide.
  • Flow chemistry enables precise control over reaction parameters (e.g., temperature, stoichiometry) for reproducibility .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

  • In vitro assays : Liver microsomes (human/rat) assess phase I metabolism (oxidation via CYP450 enzymes).
  • LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated or sulfone derivatives).
  • Plasma protein binding (equilibrium dialysis) and Caco-2 permeability models predict bioavailability .

Q. What structural modifications enhance solubility without compromising target affinity?

  • Introduce polar groups (e.g., hydroxyl, carboxyl) at the para position of the benzoic acid moiety.
  • Replace the methylsulfonyl group with sulfonamides or tetrazoles to modulate logP values.
  • Salt formation (e.g., sodium or potassium salts) improves aqueous solubility for in vivo studies .

Methodological Notes

  • Contradictions in Data : Discrepancies in IC₅₀ values between analogs (e.g., 2,4- vs. 2,6-dichloro) may arise from assay conditions (e.g., enzyme concentration, buffer pH). Always validate results across multiple replicates .
  • Advanced Tools : Leverage AI-driven synthesis planners (e.g., Reaxys, Pistachio) for retrosynthetic route optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.